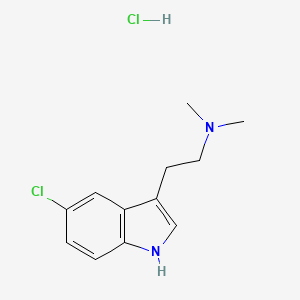

5-Chloro DMT hydrochloride

描述

Historical Context and Evolution of Triazine-Based Reagents in Chemical Coupling

The development of effective reagents for creating peptide bonds has been a central theme in organic chemistry for over a century. acs.org Early methods relied on reactive intermediates like acid chlorides and azides. acs.org The landscape of peptide synthesis was significantly advanced in the 1950s with the introduction of carbodiimides, most notably dicyclohexylcarbodiimide (B1669883) (DCC), which became a staple for amide bond formation for decades. bachem.com

The exploration of 1,3,5-triazine (B166579) derivatives as coupling agents began with the use of 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. diva-portal.orgluxembourg-bio.com While effective, cyanuric chloride's high reactivity sometimes led to side reactions. This prompted investigations into more refined triazine structures. Research by Kaminski and others in the late 20th century identified 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) as a more efficient and selective alternative. diva-portal.org The replacement of two chlorine atoms with methoxy (B1213986) groups moderated the reactivity, reducing the risk of side reactions while maintaining potent carboxylic acid activation. diva-portal.org

A further evolution in this class of reagents was the development of stable, pre-activated triazinylammonium salts. The reaction of CDMT with N-methylmorpholine (NMM) was found to produce 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.netwikipedia.org This salt could be isolated or, more commonly, generated in situ, offering a convenient and highly effective "one-pot" coupling system. luxembourg-bio.commdpi.com This progression led to a new generation of even more stable and powerful reagents, such as N-triazinylammonium tetrafluoroborates, which are derived from the DMTMM scaffold and designed for enhanced performance in complex syntheses. researchgate.netacs.org

Role of CDMT Hydrochloride as a Condensing Agent in Diverse Synthetic Transformations

CDMT's primary role in organic synthesis is to act as a powerful condensing agent, primarily for the formation of amide and ester bonds. xdbiochems.com It is a stable, crystalline solid that is easily handled and soluble in common organic solvents. luxembourg-bio.comluxembourg-bio.com The activation process begins with the reaction of CDMT with a carboxylic acid in the presence of a tertiary amine base, typically N-methylmorpholine (NMM). luxembourg-bio.com This mixture generates a highly reactive intermediate, an O-triazinyl active ester, via the formation of the DMTMM salt. researchgate.netdiva-portal.org This "superactive ester" is then readily attacked by a nucleophile, such as an amine or an alcohol, to yield the corresponding amide or ester with high efficiency. mdpi.comacs.org

The versatility of CDMT is demonstrated across a range of synthetic applications:

Peptide Synthesis : CDMT is extensively used for the coupling of N-protected amino acids in both solution-phase and solid-phase peptide synthesis (SPPS). researchgate.netluxembourg-bio.com An optimized one-pot, one-step procedure, where the acid, amine, CDMT, and base are mixed together, has been shown to proceed rapidly and minimize racemization for many amino acids. researchgate.netluxembourg-bio.com This makes the reagent valuable for constructing peptides containing stereogenic centers where maintaining optical purity is critical. luxembourg-bio.com However, under certain conditions, such as the pre-activation of the carboxylic acid with CDMT before adding the amine component, significant racemization can occur. researchgate.netmdpi.com

Esterification and Lactonization : The reagent effectively facilitates the condensation of carboxylic acids and alcohols to form esters. mdpi.comresearchgate.net It is also employed in intramolecular reactions, such as the lactamization of ω-amino acids. biosynth.com

Synthesis of Other Acid Derivatives : CDMT has been successfully applied to the synthesis of various other carboxylic acid derivatives, including Weinreb amides and hydroxamates. luxembourg-bio.combiosynth.com

Bioconjugation and Specialized Synthesis : Its applications extend to more specialized areas, such as glycosidation reactions, the synthesis of nucleoside phosphoramidites, and the chemical formation of ceramides. mdpi.comxdbiochems.combiosynth.com

The following tables summarize research findings on the application of CDMT in various synthetic transformations.

| Coupling Reagent | Reaction System | Yield (%) | Racemized Product (%) | Reference |

|---|---|---|---|---|

| CDMT (9) | Z-Phe-OH + H-Ala-OMe·HCl | - | ~15% | mdpi.com |

| HOTU (15a) | Z-Phe-OH + H-Ala-OMe·HCl | - | <1% | mdpi.com |

| HTOPC (15e) | Z-Phe-OH + H-Ala-OMe·HCl | - | <1% | mdpi.com |

| HTOPT (15f) | Z-Phe-OH + H-Ala-OMe·HCl | - | <1% | mdpi.com |

| Transformation Type | Substrates | Key Conditions | Outcome/Significance | Reference |

|---|---|---|---|---|

| Amidation (Peptide Coupling) | N-acetyl-L-leucine + Amine | One-pot, one-step procedure with NMM | Rapid, quantitative reaction with no significant loss of configuration. | researchgate.netluxembourg-bio.com |

| Esterification | Carboxylic Acids + Alcohols | CDMT and NMM | Effective method for ester formation. | mdpi.comluxembourg-bio.com |

| Weinreb Amide Synthesis | Carboxylic Acids + N,O-Dimethylhydroxylamine | Standard CDMT/NMM activation | Efficient synthesis of Weinreb amides. | luxembourg-bio.combiosynth.com |

| Glycosidation | - | CDMT/NMM system | CDMT has been applied in glycosidation methodologies. | mdpi.com |

| Amide Synthesis (General) | Benzoic Acid + Phenethylamine | CDMT + 1,4-dimethylpiperazine (B91421) in Methanol (B129727) | 93% yield in 15 minutes, demonstrating high efficiency. | mdpi.com |

Scope and Significance in Contemporary Research Methodologies

CDMT and its associated in situ generated reagent, DMTMM, hold a significant place in the toolbox of modern synthetic chemistry. xdbiochems.comnbinno.com Their prominence stems from a combination of practicality, efficiency, and versatility that aligns well with the demands of contemporary research. nih.govnih.govroutledge.comroutledge.comedinburghuniversitypress.com

Key Advantages and Significance:

Operational Simplicity and Stability : CDMT is a stable, non-hygroscopic, crystalline solid that can be stored indefinitely without decomposition, offering a significant advantage over more sensitive reagents. luxembourg-bio.com Its good solubility in standard organic solvents and the development of one-pot procedures simplify its use in complex synthetic sequences. luxembourg-bio.comluxembourg-bio.com

High Efficiency and Mild Conditions : The reagent promotes high-yield conversions for a wide array of substrates under mild reaction conditions. nbinno.com Optimized protocols allow for rapid reactions, often completing within a few hours at room temperature. luxembourg-bio.com

Low Racemization : When used in a one-pot, one-step procedure, CDMT has proven to be highly effective at suppressing racemization during the coupling of chiral amino acids, a critical factor in peptide and pharmaceutical synthesis. luxembourg-bio.com

Favorable By-product Profile : The primary by-product of the coupling reaction is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH), which is weakly basic and can be easily removed from the reaction mixture by a simple dilute acid wash. luxembourg-bio.com Furthermore, this by-product is non-toxic and can be recovered and recycled to regenerate CDMT, adding to the sustainability of the method. mdpi.com

Broad Applicability : The scope of CDMT extends beyond simple amide and ester formation. It is a key reagent in the synthesis of complex natural products, pharmaceutical intermediates, and in the chemical modification of biopolymers. diva-portal.orgmdpi.comxdbiochems.com For instance, the in situ generation of DMTMM from CDMT is a preferred method for the amidation of polysaccharides like hyaluronic acid, often outperforming traditional carbodiimide (B86325) reagents. diva-portal.org

In contemporary research, where efficiency, cost-effectiveness, and environmental considerations are paramount, triazine-based systems derived from CDMT offer a compelling alternative to many conventional coupling agents. mdpi.com The ability to tune reactivity by selecting different tertiary amines for the in situ activation provides a layer of flexibility crucial for industrial applications. mdpi.com The continued development of more advanced reagents based on the triazine scaffold, such as tetrafluoroborate (B81430) and tosylate salts of DMTMM, underscores the enduring importance and potential of this class of compounds in addressing current and future synthetic challenges. researchgate.netacs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2.ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;/h3-4,7-8,14H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVJYIJSCHQCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-45-1 | |

| Record name | 5-Chloro-N,N-dimethyltryptamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CHLORO-N,N-DIMETHYLTRYPTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54NE277Y4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Cdmt Mediated Reactions

Proposed Reaction Pathways for Carboxylic Acid Activation

The activation of a carboxylic acid by CDMT is a multi-step process that requires a tertiary amine base, most commonly N-methylmorpholine (NMM). researchgate.net This process transforms the relatively unreactive carboxylic acid into a highly reactive intermediate, primed for subsequent nucleophilic substitution. signagen.comuniurb.it

The reaction mechanism begins with the interaction between CDMT and a tertiary amine, such as NMM, to form a quaternary triazinylammonium salt. researchgate.netdiva-portal.org This intermediate, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can be isolated or generated in situ. signagen.comsantiago-lab.com

The formation of this ammonium (B1175870) salt is the first key substitution step. diva-portal.org The carboxylate ion, formed by the deprotonation of the carboxylic acid by the base, then attacks the triazinylammonium salt. diva-portal.orglibretexts.org This second substitution displaces the tertiary amine, leading to the formation of a highly reactive 2-acyloxy-4,6-dimethoxy-1,3,5-triazine intermediate. diva-portal.orgresearchgate.net This species is often referred to as a "superactive ester" due to the strong electron-withdrawing nature of the triazine ring, which makes the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. researchgate.net The now-activated carboxylic acid can readily react with a nucleophile, such as an amine, to form the desired amide bond, releasing 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a water-soluble byproduct. santiago-lab.com

The stability and formation rate of the activated intermediates are significantly influenced by reaction conditions. The standard procedure involves activating the carboxylic acid with CDMT and NMM first, followed by the addition of the amine component, a process that can take 8-14 hours. luxembourg-bio.comluxembourg-bio.com However, alternative procedures have been explored to optimize reaction times and minimize side reactions.

One critical observation is the potential formation of an azlactone intermediate when coupling N-protected amino acids if the activated ester is allowed to exist for extended periods before the amine is introduced. luxembourg-bio.comresearchgate.net This azlactone can be configurationally unstable, leading to racemization. researchgate.netresearchgate.net Studies have shown that a one-pot, one-step procedure—where the acid, amine, and CDMT are mixed before the base (NMM) is added—can significantly reduce reaction times to 1-2 hours and suppress the formation of the azlactone intermediate, thereby preserving the stereochemical integrity of the chiral amino acid. luxembourg-bio.comresearchgate.net The stability of the related DMTMM reagent has been examined, with degradation studies in water at 50 °C showing that 11% of the material remained after 48 hours. diva-portal.org

Formation of Activated Ester Intermediates

Stereochemical Control in Peptide Bond Formation

A crucial requirement for any coupling reagent used in peptide synthesis is the preservation of the stereochemical integrity of the chiral amino acids. luxembourg-bio.comnumberanalytics.com Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, can compromise the biological activity of the resulting peptide. numberanalytics.comglobalresearchonline.net

CDMT has been recognized for its ability to facilitate peptide bond formation with low levels of racemization, provided the reaction conditions are optimized. luxembourg-bio.comresearchgate.net The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone, or azlactone, intermediate from the N-protected amino acid. researchgate.netresearchgate.net This intermediate's α-proton is acidic and can be abstracted by a base, leading to a loss of stereochemical configuration. researchgate.netglobalresearchonline.net

The standard two-step coupling method, where the carboxylic acid is pre-activated with CDMT and NMM before the amine is added, has been shown to lead to significant racemization through the formation of this azlactone intermediate. luxembourg-bio.comresearchgate.net In contrast, an optimized one-pot, one-step procedure, where all reactants are present before the addition of the base, minimizes the lifetime of the activated ester. luxembourg-bio.comresearchgate.net The amine nucleophile can intercept the active ester as it forms, which circumvents the pathway to the azlactone and results in almost complete retention of stereochemical integrity. luxembourg-bio.comresearchgate.net This optimized method has been shown to be effective for coupling various reactive partners, including chiral amino acids like N-acetyl-L-leucine, without significant loss of configuration. luxembourg-bio.comresearchgate.net

The performance of CDMT in minimizing racemization is often compared to other classes of coupling reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, BOP), and uronium salts (e.g., HBTU, HATU). santiago-lab.commdpi.comissuu.com

While many of these reagents are highly effective, they are not without drawbacks. For instance, the use of BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) raises safety concerns due to the formation of the carcinogenic byproduct HMPA. issuu.combachem.com Carbodiimides like DCC often require additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization and prevent side reactions like N-acylurea formation. mdpi.comissuu.combachem.com

In a comparative study involving the synthesis of Z-Gly-Phe-Val-OMe, CDMT was found to produce a higher level of racemization than an Oxyma-based uronium salt (HOTU). mdpi.com However, other reports highlight that the coupling efficiency of the related reagent DMTMM is comparable to PyBOP, with racemization levels below the detection limit. signagen.com The choice of reagent often depends on the specific substrates and the need to balance reactivity with the risk of epimerization. santiago-lab.com

| Coupling Reagent Class | Example Reagent(s) | General Racemization Risk | Notes |

|---|---|---|---|

| Triazines | CDMT, DMTMM | Low to Moderate | Risk is highly dependent on the procedure (one-step vs. two-step). Optimized one-step procedure significantly minimizes racemization. luxembourg-bio.comresearchgate.net |

| Carbodiimides | DCC, EDC | Moderate to High | Additives like HOBt or OxymaPure are typically required to suppress racemization. issuu.combachem.com |

| Phosphonium Salts | BOP, PyBOP | Low | Generally very effective at suppressing racemization. signagen.combachem.com BOP produces a carcinogenic byproduct. issuu.com |

| Uronium/Aminium Salts | HATU, HBTU | Low | Reagents based on HOAt (like HATU) are particularly effective at reducing racemization. issuu.com |

Minimization of Racemization in Chiral Systems

Solvent and Basicity Effects on Catalytic Dehydrocondensation

The efficiency of CDMT-mediated dehydrocondensation reactions is profoundly affected by the choice of solvent and the basicity of the reactants, including the tertiary amine catalyst and the base used to neutralize the generated acid (proton capture agent, or PCA). researchgate.netjst.go.jp

In aprotic solvents like dichloromethane, strongly basic catalysts generally produce higher amide yields compared to weakly basic ones. researchgate.netjst.go.jp Conversely, in protic solvents such as methanol (B129727) or aqueous methanol, weakly basic catalysts tend to give slightly better yields. researchgate.netjst.go.jp The use of absolute methanol generally leads to higher yields of the desired amide compared to 50% aqueous methanol. jst.go.jp

| Solvent Type | Optimal Catalyst Basicity | Rationale / Observation |

|---|---|---|

| Aprotic (e.g., Dichloromethane) | Strong | Strongly basic catalysts give higher yields than weakly basic ones. |

| Protic (e.g., Methanol, aq. Methanol) | Weak | Weakly basic catalysts give slightly better yields than strongly basic ones. |

Optimization of Reaction Yields and Selectivity

The efficiency and selectivity of reactions mediated by 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are highly dependent on the careful optimization of various reaction parameters. Key factors that influence the outcome include the choice of solvent, base, concentration, and temperature. luxembourg-bio.comresearchgate.net

Investigations into peptide bond formation have shown that running reactions at higher dilutions (less than 0.10 M) can reduce the formation of impurities. luxembourg-bio.com The choice of solvent also plays a critical role. For instance, in the coupling of amino acids, alkyl acetate (B1210297) solvents have been found to promote better retention of stereochemistry. luxembourg-bio.com While reactions can proceed in various solvents like THF, methanol, or EtOAc with high conversion, the reaction in water tends to be slower. luxembourg-bio.com

In the synthesis of α-ketoamides, a systematic evaluation of different coupling reagents, solvents, and bases was conducted to maximize yields. researchgate.net Using phenylglyoxylic acid and morpholine (B109124) as model substrates, it was demonstrated that the coupling reagent is essential for the reaction to proceed. researchgate.net

A one-pot, one-step procedure for coupling acids and amines using CDMT has been shown to be highly effective, proceeding rapidly and often quantitatively. luxembourg-bio.comresearchgate.net This method is advantageous for coupling various partners, including chiral amino acids, with minimal loss of configuration. researchgate.net Furthermore, CDMT demonstrates high chemoselectivity. When reacting with molecules containing both hydroxyl and amine groups, such as amino alcohols, the amine couples exclusively without competition from the hydroxyl group, preventing the formation of ester by-products. luxembourg-bio.com

The tables below summarize findings from optimization studies.

Table 1: Optimization of Conditions for One-Step Peptide Coupling luxembourg-bio.com

| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | CH₃CN | 25 | 2 | >95 |

| 2 | THF | 25 | 2 | >90 |

| 3 | EtOAc | 25 | 2 | >90 |

| 4 | MeOH | 25 | 2 | >90 |

| 5 | H₂O | 25 | 2 | 82 |

Data derived from studies on peptide bond formation. luxembourg-bio.com

Table 2: Evaluation of Reaction Parameters for α-Ketoamide Synthesis researchgate.net

| Entry | Coupling Reagent | Solvent | Base | Yield (%) |

| 1 | CDMT | CH₂Cl₂ | NMM | 52 |

| 2 | DMCT | CH₂Cl₂ | NMM | 43 |

| 3 | TCT | CH₂Cl₂ | NMM | 95 |

| 4 | None | CH₂Cl₂ | NMM | 0 |

This table illustrates the pivotal role of the coupling reagent in the reaction. researchgate.net

Advanced Analytical Methodologies for Cdmt and Reaction Products

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly valuable in the analysis of CDMT and its derivatives.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify compounds in a liquid mixture. wikipedia.orgopenaccessjournals.com It is extensively utilized in pharmaceutical and chemical industries for quality control and reaction monitoring. openaccessjournals.comgoogle.comacademicmed.orgfrontiersin.org In the context of CDMT, HPLC is instrumental in assessing the purity of the compound and monitoring the progress of reactions in which it is a reactant. google.comgoogleapis.com

The technique's high resolution and sensitivity allow for the detection of even trace impurities. openaccessjournals.com For instance, in the synthesis of various compounds, HPLC methods have been developed to ensure the purity of the final product is greater than 99.0%. google.com The progress of chemical reactions can be monitored in near-real time by taking small aliquots from the reaction mixture at various intervals and analyzing them via HPLC. rsc.orgresearchgate.netbridgewater.edu This provides valuable kinetic data and helps in optimizing reaction conditions. researchgate.netbridgewater.edu

Several factors are considered when developing an HPLC method, including the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. nacalai.comcore.ac.uk For many applications involving compounds like CDMT and its derivatives, reversed-phase columns are commonly used. core.ac.uk The mobile phase often consists of a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). academicmed.orgnacalai.comcore.ac.uk

Table 1: Example HPLC Parameters for Analysis

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18, 5µm particle size |

| Mobile Phase | Acetonitrile and water/buffer mixture |

| Detection | UV at a specific wavelength (e.g., 254 nm) academicmed.org |

| Flow Rate | Typically 1.0 - 1.5 mL/min academicmed.orgcore.ac.uk |

| Temperature | Ambient or controlled (e.g., 40°C) nacalai.com |

By integrating the peak areas in the resulting chromatogram, the relative concentrations of reactants, intermediates, and products can be determined, allowing for a quantitative assessment of the reaction's progress and the purity of the final product. wikipedia.orgnih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. core.ac.ukmdpi.comfilab.fr For a compound to be suitable for GC analysis, it must be thermally stable and sufficiently volatile. researchgate.net While CDMT itself can be analyzed by GC, the technique is particularly useful for analyzing its volatile reaction products or derivatives. core.ac.uk

In many cases, non-volatile or thermally labile compounds can be chemically modified through a process called derivatization to make them suitable for GC analysis. researchgate.net This process can increase the volatility of the analyte, improve its thermal stability, and enhance its detectability. researchgate.net For example, functional groups such as -OH, -NH, and -COOH are often derivatized. researchgate.net

GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, aiding in their identification. core.ac.ukmdpi.comfilab.frcore.ac.ukualberta.ca The mass spectrometer detects the volatile compounds as they elute from the GC column, providing a mass spectrum for each component. core.ac.uk

Table 2: Typical GC-MS Operating Conditions

| Parameter | Setting |

|---|---|

| Injection Temperature | 250 °C ualberta.ca |

| Column | Capillary column (e.g., DB-5ms) mdpi.com |

| Carrier Gas | Helium or Hydrogen oiv.int |

| Oven Temperature Program | A gradient temperature program is often used to ensure efficient separation of compounds with different boiling points. mdpi.comoiv.int |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) mdpi.com |

The analysis of volatile derivatives by GC can provide valuable insights into reaction mechanisms and product distributions. For instance, in the study of triazine compounds, GC-MS has been used to identify and quantify degradation products. core.ac.uk

Spectroscopic Characterization of CDMT and its Adducts

Spectroscopic techniques are indispensable for the structural elucidation of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal information about their atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. nottingham.ac.uktamu.edutoray-research.co.jpualberta.carsc.org It provides information on the connectivity of atoms and the spatial relationships between them. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural elucidation of CDMT and its adducts. nottingham.ac.ukmdpi.commdpi.com

The basic 1D NMR spectra, ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information. The ¹H NMR spectrum gives details about the number of different types of protons, their chemical environment, and their proximity to other protons. rsc.org For CDMT, the ¹H NMR spectrum would show a signal for the methoxy (B1213986) (-OCH₃) protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for CDMT

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -OCH₃ | ~4.0 | ~55 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. These are approximate values.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. uzh.ch When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, and the absorption of this radiation is recorded as a spectrum.

The FT-IR spectrum of CDMT would be expected to show characteristic absorption bands corresponding to its functional groups. These include the C-O (ether) and C=N (triazine ring) bonds. The presence of these specific absorption bands can confirm the integrity of the CDMT molecule. When CDMT reacts to form an adduct, changes in the FT-IR spectrum, such as the appearance or disappearance of certain bands, can indicate the formation of new functional groups and the consumption of others. For example, in the formation of an amide, the appearance of a strong C=O (carbonyl) stretch and an N-H stretch would be expected.

Table 4: Characteristic FT-IR Absorption Frequencies for CDMT

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Methoxy | C-O | 1000 - 1300 |

| Triazine Ring | C=N | 1500 - 1650 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. impactanalytical.com It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. impactanalytical.com For CDMT, mass spectrometry can be used to confirm its molecular weight of 175.57 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical mass spectrometry experiment, the sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected. The resulting mass spectrum shows the relative abundance of each ion. The peak with the highest mass-to-charge ratio often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. impactanalytical.com

When CDMT is used in a reaction to form a new adduct, mass spectrometry is an essential tool to confirm the successful formation of the desired product. tesisenred.net By analyzing the reaction product, the molecular weight can be determined and compared to the expected molecular weight of the target adduct. This provides strong evidence for the identity of the newly synthesized compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate molecular weight measurements, which can be used to determine the elemental composition of a molecule.

Derivatization Methods for Enhanced Analytical Detection

Chemical derivatization is a fundamental strategy in analytical chemistry used to modify an analyte's structure to produce a new compound with properties more suitable for chromatographic separation and detection. researchgate.net For complex molecules like chlorodehydromethyltestosterone (CDMT) and its reaction products, derivatization is often essential to overcome challenges related to poor volatility, thermal instability, or low ionization efficiency, thereby enhancing analytical performance. jfda-online.comnih.gov The process involves converting functional groups, such as hydroxyls, ketones, or amines, into derivatives that exhibit improved chromatographic behavior and detectability by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). jfda-online.comresearchgate.net

The primary goals of derivatization in this context are:

To increase volatility and thermal stability: This is particularly crucial for GC-MS analysis, where compounds must be vaporized without degradation. sigmaaldrich.com

To improve chromatographic properties: Derivatization can reduce polarity, minimizing peak tailing and improving separation efficiency on chromatographic columns. jfda-online.comgcms.cz

To enhance detector sensitivity: By introducing specific chemical moieties, the response of a detector can be significantly increased. jfda-online.com For MS, this often involves adding a group that ionizes readily. researchgate.netnih.gov

To facilitate structural elucidation: Derivatives can produce characteristic fragmentation patterns in mass spectrometry, aiding in the identification of the original compound. jfda-online.com

The selection of a derivatization reagent is guided by the functional groups present in the target analyte. researchgate.netgcms.cz For CDMT, a synthetic anabolic-androgenic steroid, and its metabolites, the hydroxyl group is a primary target for derivatization.

Common Derivatization Reactions for GC-MS Analysis

For GC-MS, the main objective is to create a more volatile and thermally stable derivative. The most common approaches for compounds with active hydrogen atoms, such as steroids, are silylation and acylation.

Silylation: This is a widely used technique that involves replacing the active hydrogen of a functional group (e.g., hydroxyl) with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Silylation reagents are highly effective at increasing the volatility of polar compounds and reducing their interactions with the GC column, leading to improved peak shape and sensitivity. sigmaaldrich.comgcms.cz TBDMS derivatives are generally more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com

Acylation: This method introduces an acyl group into the analyte molecule. jfda-online.com Reagents like perfluorinated anhydrides are frequently used to convert alcohols and amines into their corresponding fluoroacyl derivatives. jfda-online.com This not only improves volatility and chromatographic separation but can also introduce electrophoric groups that significantly enhance the sensitivity of an electron capture detector (ECD). gcms.cz In MS analysis, these derivatives can produce characteristic mass shifts and fragmentation patterns. jfda-online.com

Below is a table summarizing common derivatization reagents used for GC-MS analysis that are applicable to the functional groups found in CDMT and its metabolites.

| Reagent Type | Reagent Name (Abbreviation) | Target Functional Group(s) | Key Advantages for Analysis |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxylic Acids, Amines | Forms volatile and thermally stable TMS derivatives; improves peak shape. sigmaaldrich.comgcms.cz |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyls, Amines | Forms highly stable TBDMS derivatives, less moisture sensitive than TMS derivatives. sigmaaldrich.comresearchgate.net |

| Acylation | Acetic Anhydride | Hydroxyls, Amines | Prevents chemical reactions between reactive ingredients, allowing for accurate quantification. mdpi.com |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyls, Amines, Sulfonamides | Produces stable derivatives; enhances ECD response. gcms.cz |

| Acylation | Pentafluorobenzoyl Chloride (PFBCl) | Alcohols, Phenols, Amines | Reacts under mild conditions; creates derivatives with enhanced ECD response. jfda-online.com |

| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Sulfonamides | Forms stable esters and ethers; useful for trace analyses with high ECD sensitivity. gcms.cz |

Derivatization Strategies for Enhanced LC-MS Detection

In LC-MS, derivatization is less about volatility and more about improving ionization efficiency, particularly for electrospray ionization (ESI). researchgate.netnih.gov Many steroids exhibit poor ionization in their native state. researchgate.net Derivatization for LC-MS aims to introduce a moiety that is either permanently charged or has a high proton affinity, significantly boosting the signal in the mass spectrometer. nih.gov This modification can also increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase LC columns and improved separation from matrix interferences. chromatographyonline.com

Common strategies include:

Introducing a Chargeable Group: Reagents like Dansyl Chloride react with hydroxyl and amine groups to introduce a dimethylamino group, which is easily protonated and detected in positive-ion ESI-MS. ddtjournal.com

Creating Specific Fragmentation Patterns: Some derivatizing agents are designed to yield a specific, predominant product ion upon collision-induced dissociation (CID), which is ideal for sensitive detection using selected reaction monitoring (SRM). ddtjournal.com

Improving Hydrophobicity and Ionization: Reagents such as benzoyl chloride increase the hydrophobicity of polar molecules, which improves retention in reversed-phase chromatography and can enhance ionization efficiency by aiding charge formation during droplet desolvation in the ESI source. chromatographyonline.com

The following table details derivatization reagents used to enhance LC-MS/MS analysis.

| Reagent Name (Abbreviation) | Target Functional Group(s) | Ionization Mode | Mechanism of Enhancement |

|---|---|---|---|

| Dansyl Chloride (Dns-Cl) | Alcohols, Phenols, Amines | Positive | Introduces a highly basic dimethylamino group that is easily protonated. ddtjournal.com |

| Benzoyl Chloride (BzCl) | Amines, Phenols, Alcohols | Positive | Increases hydrophobicity for better retention and improved ionization efficiency. chromatographyonline.com |

| p-Toluenesulfonyl Isocyanate (PTSI) | Hydroxyls | Negative | Forms esters that readily deprotonate, improving ionization. The reaction is rapid at room temperature. nih.gov |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | Carboxylic Acids, Cyanide | Positive | Activates carboxylic acids for reaction with amines; directly derivatizes cyanide for GC-MS analysis. uva.nlresearchgate.net |

| 2-Fluoro-1-methylpyridinium p-toluenesulfonate | Hydroxy-functional polymers | Positive | Used for acylation of hydroxyl groups in polymers for MS applications. uva.nl |

Computational and Theoretical Studies of Cdmt Reactivity

Molecular Modeling of Reactant and Intermediate Structures

Molecular modeling provides a lens into the three-dimensional structure of molecules and the transient species that form during a chemical reaction. For CDMT, understanding the geometry of the reactant and its intermediates is crucial for explaining its reactivity, particularly in processes like peptide coupling and amide formation. acs.org

Modeling studies often begin with optimizing the molecular structure of CDMT to find its most stable conformation. researchgate.net These models are foundational for more complex simulations. A key aspect of CDMT's reactivity involves its reaction with tertiary amines to form reactive triazinylammonium intermediates. acs.org For instance, the reaction with N-methylmorpholine (NMM) produces 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a widely used coupling reagent. mdpi.com Molecular modeling can simulate the structures of these intermediates, providing data on bond lengths, angles, and charge distribution.

Computational software allows for the visualization and analysis of these structures. molsis.co.jp Hierarchical management of molecular structure data within such software makes it easy to edit and analyze reactants like CDMT and the resulting intermediates. molsis.co.jp Techniques like molecular mechanics are used to predict the structure and energy of these molecular systems based on classical physics principles. fiveable.me

Table 1: Computed Molecular Properties of CDMT This table presents computational data for the CDMT molecule.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 57.13 Ų | chemscene.com |

| LogP | 0.5422 | chemscene.com |

| Hydrogen Bond Acceptors | 5 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| Molecular Formula | C₅H₆ClN₃O₂ | chemscene.com |

| Molecular Weight | 175.57 g/mol | chemscene.com |

The stability and reactivity of CDMT are also investigated using frontier molecular orbitals (HOMO-LUMO energies), which can be determined through molecular modeling. researchgate.net Furthermore, molecular dynamics (MD) simulations can be employed to understand the physical basis of the structure and its dynamic evolution over time. mdpi.com These simulations provide insights into conformational changes that are critical for reactivity. fiveable.me

Quantum Chemical Calculations on Reaction Energetics and Transition States

For CDMT, these calculations are vital for understanding the mechanisms of the reactions it facilitates, such as amide bond formation. The key step in the catalytic cycle involving CDMT and a tertiary amine is the SNAr substitution to produce a highly reactive intermediate, DMT-Am (N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N,N,N-trialkylammonium chloride). jst.go.jp Quantum calculations can elucidate the energy barrier for this step. The transition state—the highest energy point along the reaction coordinate—can be located, and its structure and energy provide critical information about the reaction rate. fiveable.meucdavis.edu

Different levels of theory, such as Hartree-Fock (HF) and Density Functional Theory (DFT), can be applied. researchgate.netfiveable.me DFT, in particular, often provides a good balance of accuracy and computational cost for many chemical systems. fiveable.me These methods can compute the Gibbs free energy of activation (), which is directly related to the reaction rate constant via the Eyring equation. fiveable.me

Table 2: Key Energetic Parameters from Quantum Chemical Calculations This table outlines the types of energetic data obtained from quantum chemical studies of reaction mechanisms.

| Parameter | Description | Relevance to Reactivity | Source |

| Potential Energy Surface (PES) | Represents the energy of a system as a function of its nuclear coordinates. | Maps the path from reactants to products, identifying minima (stable species) and saddle points (transition states). | fiveable.me |

| Activation Energy () | The energy difference between the reactants and the transition state. | Determines the reaction rate; a higher barrier corresponds to a slower reaction. | fiveable.me |

| Reaction Energy () | The overall energy difference between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). | nih.gov |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | The energy gap between HOMO and LUMO is an indicator of molecular reactivity. | scribd.com |

Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. fiveable.me Such detailed mechanistic insights derived from quantum chemistry are crucial for optimizing reaction conditions and designing more efficient catalytic systems based on the CDMT scaffold. rsc.org

Docking Studies to Predict Interactions with Substrates and Catalysts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov While extensively used in drug discovery to dock small molecules into the active sites of proteins, the principles of docking can also be applied to understand how CDMT and its reactive intermediates interact with substrates (e.g., carboxylic acids and amines) and catalysts (e.g., tertiary amines). ucdavis.edunih.gov

In the context of CDMT-mediated reactions, docking simulations can model the non-covalent interactions that precede the chemical bond-forming steps. For example, docking can be used to study how a chiral tertiary amine, acting as a catalyst, binds to CDMT. acs.org This is particularly relevant in enantioselective reactions where the catalyst's orientation dictates the stereochemical outcome. acs.org The simulation would predict the most stable binding pose, revealing key interactions like hydrogen bonds or steric clashes that influence the subsequent reaction.

Similarly, after the formation of the reactive intermediate (e.g., a triazinylammonium salt), docking can predict how this intermediate binds to the carboxylic acid and the amine nucleophile. jst.go.jp These studies can help rationalize the observed selectivity and reactivity. The process involves fitting the molecules into a defined site and then using a scoring function to rank the different binding poses based on their predicted binding affinity. researchgate.net

Table 3: Application of Docking in CDMT-Related Systems This table summarizes how docking studies can be applied to understand the interactions in reactions involving CDMT.

| Interacting Molecules | Purpose of Docking Study | Information Gained | Source |

| CDMT and Tertiary Amine | To predict the binding mode of the catalyst. | Understanding the initial catalyst-reagent recognition; rationalizing catalyst efficiency. | acs.orgjst.go.jp |

| Reactive Intermediate and Substrates | To model the assembly of the reaction components (e.g., activated acid and amine). | Insights into substrate specificity and the geometry of the pre-reaction complex. | ucdavis.edu |

| CDMT-derived inhibitor and Enzyme | To predict binding to a biological target. | Identification of key binding site interactions for potential therapeutic applications. | omicsdi.orgduq.edu |

Although a major challenge in docking is accounting for molecular flexibility, methods have been developed to incorporate the movement of side chains or even the entire molecular backbone. nih.gov For smaller, less complex systems typical of synthetic chemistry, docking can provide valuable qualitative insights into the interactions governing the reaction pathway.

Structure-Reactivity Relationship (SAR) Analysis through Theoretical Frameworks

Structure-Reactivity Relationship (SAR) analysis aims to correlate the chemical structure of a series of compounds with their reactivity. scribd.comlibretexts.org When combined with theoretical frameworks, SAR provides predictive models for reaction outcomes. nih.gov

Quantum chemical descriptors are often used to build these SAR models. These can include:

Electronic parameters: Atomic charges, dipole moments, HOMO/LUMO energies.

Steric parameters: Molecular volume, surface area.

By calculating these descriptors for a series of reactants and correlating them with experimentally observed reaction rates or yields, a quantitative structure-reactivity relationship (QSRR) can be established. researchgate.netnih.gov For instance, the Hammett equation is a classic example of a linear free-energy relationship used in SAR, and computational studies can determine the substituent constants that feed into such models.

Table 4: Theoretical Descriptors Used in SAR of CDMT Reactivity This table lists theoretical parameters and their significance in analyzing the structure-reactivity relationships of CDMT and its reaction partners.

| Descriptor Type | Example Parameter | Significance in Reactivity Analysis | Source |

| Electronic | Basicity (pKa) of amine catalyst | Influences the nucleophilicity of the amine towards CDMT. | jst.go.jp |

| Electronic | HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. | researchgate.netscribd.com |

| Steric | gauche β-alkyl group effect | A steric factor identified to be predominantly correlated with the reactivity of tertiary amines with CDMT. | jst.go.jp |

| Thermodynamic | Reaction Energy Barrier () | Correlated with reaction rates (lnk) to build predictive models for reactivity. | nih.gov |

These theoretical SAR analyses provide powerful predictive tools, enabling the rational design of new catalysts or reaction conditions. nih.gov By understanding the key structural features that govern reactivity, chemists can fine-tune the system to achieve desired outcomes, such as higher yields or improved selectivity.

Applications of Cdmt Hydrochloride in Complex Organic Synthesis Research

Macrocyclization and Oligomerization Strategies using CDMT

Macrocycles, large ring-like molecules, are of significant interest in drug discovery and materials science. nih.govnih.gov The formation of these large rings, or macrocyclization, is a challenging synthetic step. CDMT has been employed in strategies to create these complex structures. While specific examples of CDMT-driven macrocyclization are not extensively detailed in the provided results, its fundamental role as a coupling agent for forming amide and ester bonds is a key process in many macrocyclization strategies, such as macrolactamization (forming amide-linked rings) and macrolactonization (forming ester-linked rings). nih.govmdpi.com

Oligomerization, the process of linking a moderate number of monomer units, is another area where CDMT finds application. nih.govnih.gov For instance, CDMT has been used in the synthesis of oligopeptides. luxembourg-bio.com The ability of CDMT to facilitate peptide bond formation with low levels of racemization (unwanted changes in 3D structure) is particularly important in this context. luxembourg-bio.comresearchgate.net

Synthesis of Biologically Relevant Small Molecules as Research Probes

Small molecules that can interact with biological systems are crucial tools for research, helping to unravel complex biological processes. nih.govrsc.org CDMT hydrochloride has proven to be a versatile reagent for synthesizing a variety of these molecular probes.

The formation of peptide bonds is a cornerstone of biological chemistry, and CDMT is a widely used reagent for this purpose. researchgate.netmdpi.com It facilitates the coupling of amino acids to form peptides and other derivatives. researchgate.netpeptide.com A standard method involves activating a carboxylic acid with CDMT and a base like N-methylmorpholine (NMM), which then reacts with an amine to form the desired amide bond. luxembourg-bio.com This method is effective for creating various compounds, including oligopeptides. luxembourg-bio.com Research has shown that a one-pot, one-step procedure where CDMT is mixed with the acid and amine components before adding the base can be rapid and minimize the loss of stereochemical integrity. researchgate.net

Key Research Findings:

CDMT, in the presence of NMM, is an effective coupling reagent for peptide synthesis with low racemization. luxembourg-bio.comresearchgate.net

One-pot procedures can lead to rapid and quantitative peptide bond formation. researchgate.net

The order of reagent addition can be critical to prevent side reactions and racemization. researchgate.net

The thieno[2,3-d]pyrimidine (B153573) core is a significant scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities. nih.govresearchgate.net CDMT is utilized in the synthesis of derivatives based on this scaffold. For example, in the synthesis of multitargeted thieno[2,3-d]pyrimidines, CDMT is used as a coupling reagent to link the thieno[2,3-d]pyrimidine carboxylic acid with an amino acid ester, such as dimethyl-l-glutamate hydrochloride. acs.org This peptide coupling step is crucial for building the final complex molecules that are then used to study biological mechanisms, such as one-carbon metabolism in cancer cells. acs.org

Example Synthetic Step:

| Starting Material 1 | Starting Material 2 | Coupling Reagent | Base | Solvent | Product |

|---|

This reaction typically proceeds at room temperature over several hours. acs.org

Hydroxamic acids are an important class of compounds known for their ability to interact with metal-containing enzymes. researchgate.net CDMT-mediated coupling is a facile method for their synthesis. nih.gov The process generally involves coupling a carboxylic acid with an O-protected hydroxylamine (B1172632) using CDMT and NMM, followed by a deprotection step. nih.gov For instance, methylsulfone hydroxamic acids, which have been investigated as potential antibacterial agents, have been synthesized using this approach. nih.gov

General Reaction Scheme:

Carboxylic Acid + O-protected Hydroxylamine --(CDMT, NMM)--> O-protected Hydroxamic Acid

O-protected Hydroxamic Acid --(Deprotection, e.g., HCl)--> Hydroxamic Acid

This method has been successfully applied to produce a variety of hydroxamic acid derivatives. nih.govorganic-chemistry.org

Cinnamoyl-amino acid conjugates are another class of molecules with potential biological activities. nih.gov Research has demonstrated the synthesis of novel cinnamoyl-amino acid ester derivatives using CDMT-based methodology. researchgate.netkisti.re.kr In these syntheses, cinnamic acid derivatives are reacted with amino acid methyl ester hydrochlorides in the presence of CDMT. researchgate.net The resulting compounds have been studied for their thermal stability and dielectric properties. researchgate.netkisti.re.kr

Synthesis Overview:

| Acid Component | Amine Component | Coupling Reagent | Resulting Compound Type |

|---|

This approach highlights the utility of CDMT in combining different molecular fragments to create new chemical entities for structure-activity relationship studies. researchgate.netkisti.re.kr

Hydroxamic Acid Synthesis

Chemical Modification of Biopolymers for Material Science Research

Biopolymers are naturally occurring polymers that are of great interest in materials science for applications in areas like tissue engineering and drug delivery. nih.govmdpi.com Chemical modification of these biopolymers is often necessary to tune their properties for specific applications. mdpi.com CDMT has been identified as a promising reagent for the chemical modification of biopolymers such as hyaluronic acid. psu.edu It can be used to create amide linkages between the biopolymer and other molecules, allowing for the grafting of new functionalities onto the polymer backbone. This can be achieved in aqueous mixed solvents under mild conditions, which is advantageous for working with sensitive biological macromolecules. psu.edu

Hyaluronic Acid Derivatization

2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), the precursor to CDMT hydrochloride, is a significant reagent for the chemical modification of hyaluronic acid (HA), a naturally occurring glycosaminoglycan widely used in biomedical and cosmetic fields. researchgate.netnih.gov The primary strategy involves the activation of the carboxylic acid groups on the D-glucuronic acid units of the HA polymer. nih.govmdpi.com This activation facilitates the formation of stable amide bonds with various primary amines, a process known as amidation. mdpi.comdiva-portal.org

The reaction typically proceeds by first activating the HA's carboxylic acid with CDMT, forming a highly reactive triazine "active ester" intermediate. nih.govdiva-portal.orgpsu.edu To neutralize the hydrochloric acid generated during this activation, a tertiary amine, most commonly N-methylmorpholine (NMM), is added to the reaction mixture. researchgate.netnih.gov This CDMT/NMM system has proven to be an efficient activator for HA modification. researchgate.netnih.gov The activated HA intermediate then readily reacts with a chosen amine-containing molecule to yield the desired HA derivative. psu.edu

This methodology offers a controllable way to modify HA. Research has demonstrated that by varying the ratio of the CDMT reagent to the hyaluronic acid's carboxyl groups, it is possible to control the degree of substitution. researchgate.net For instance, using a 0.5 equivalent of CDMT relative to the HA carboxyl groups has resulted in degrees of modification ranging from 3% to 20%, depending on the specific amine used. researchgate.net These reactions are often carried out in a mixed solvent system, such as water and acetonitrile (B52724), under neutral conditions. researchgate.net

A notable application of this technique is the cross-linking of HA chains to enhance its properties for biomedical applications. By using a diamine or an amino acid like Ornithine methyl ester as the cross-linking agent, a hydrogel with improved resistance to enzymatic degradation can be synthesized. researchgate.netnih.gov The resulting cross-linked HA hydrogels exhibit a gel-like rheological profile and have shown no cytotoxicity in studies with lung cell lines. researchgate.net

Table 1: Research Findings on CDMT-Mediated Hyaluronic Acid Derivatization

| Parameter | Description | Research Finding |

|---|---|---|

| Activating System | Reagents used to activate the carboxylic acid groups of Hyaluronic Acid (HA). | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in conjunction with N-methylmorpholine (NMM). researchgate.netnih.gov |

| Reaction Type | The chemical transformation occurring on the HA polymer. | Triazine-activated amidation of HA carboxyl groups. researchgate.netmdpi.com |

| Solvent System | The medium in which the derivatization reaction is conducted. | A mixture of water and acetonitrile. researchgate.net |

| Control of Modification | Method to adjust the extent of derivatization. | Varying the molar ratio of CDMT to HA carboxyl groups. researchgate.net |

| Degree of Substitution | The percentage of carboxyl groups that have been modified. | Achieved degrees of modification between 3% and 20%. researchgate.net |

| Example Application | A specific use case for the derivatized HA. | Cross-linking with Ornithine methyl ester to form hydrogels with enhanced enzymatic resistance. researchgate.netnih.gov |

Glycosidation and Phosphonylation Methodologies

While CDMT is primarily known for amide bond formation, its derivative, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is formed from the reaction of CDMT with N-methylmorpholine (NMM), has found applications in glycosidation and phosphonylation reactions. mdpi.comresearchgate.netwikipedia.org The reactivity stems from the same principle: the activation of a functional group by the triazine core. wikipedia.org

In the context of glycosidation, unprotected sugars can be treated with a related triazine, 2-chloro-4,6-dibenzyloxy-1,3,5-triazine (CDBT), in aqueous media to produce glycosyl donors. tcichemicals.com This demonstrates the utility of the triazine framework for activating hemiacetals at the reducing end of carbohydrates, facilitating the formation of glycosidic bonds without the need for complex protecting group strategies. tcichemicals.com The resulting 4,6-dialkoxy-1,3,5-triazin-2-yl glycosides are effective glycosyl donors. tcichemicals.com Although direct catalysis by CDMT hydrochloride for these specific transformations is less detailed, the underlying chemistry of the triazine activation is the key enabling step. mdpi.comresearchgate.netgoogle.com

The application of DMTMM in phosphonylation methodologies further highlights the versatility of this class of reagents. mdpi.comresearchgate.net The activation of phosphonic acids allows for the formation of phosphonate (B1237965) esters or phosphonamides, expanding the synthetic utility of triazine-based coupling agents beyond peptide and amide chemistry.

Development of Novel Catalytic Systems for Amide Formation

Recyclable Catalysts and Environmentally Conscious Approaches

A significant advantage of using the CDMT/tertiary amine system for amide synthesis is its potential for creating more environmentally conscious processes. mdpi.com Following the dehydro-condensation reaction that forms the amide bond, the triazine by-product is 2-hydroxy-4,6-dimethoxy-1,3,5-triazine (DMTOH). mdpi.com This by-product is non-toxic and, crucially, can be recovered from the reaction mixture. mdpi.com The recovered DMTOH can then be recycled and used as a precursor to regenerate CDMT or its derivative DMTMM, establishing a sustainable catalytic cycle. mdpi.com

Research has explored various tertiary amines in combination with CDMT to optimize these systems. mdpi.com The ability to choose different amines based on factors like cost, availability, and risk profile adds to the system's flexibility for industrial applications. mdpi.com For example, using a diamine like N,N-dimethylpiperazine (NNDP) can reduce the required amount of the amine component by half. mdpi.com

These triazine-based systems show good efficacy in a range of solvents, including less polar ones like toluene, which can be a limitation for some other catalytic amidation methods. mdpi.com This adaptability, combined with the recyclability of the core triazine structure, positions CDMT-based methodologies as a promising avenue for greener amide bond synthesis. mdpi.comscirp.org

Table 2: Comparison of CDMT/tert-Amine Systems for Amide Synthesis

| Amine System | Solvent | Reaction Time (h) | Yield (%) | Recyclability of By-product |

|---|---|---|---|---|

| CDMT/NMM | Toluene | 1 | 90 | DMTOH can be recovered and recycled to produce CDMT. mdpi.com |

| DMTMM | Toluene | 1 | <90 | DMTOH can be recovered and recycled to produce CDMT. mdpi.com |

| CDMT/NMM | Water | 1 | Low | DMTOH can be recovered and recycled to produce CDMT. mdpi.com |

| DMTMM | Water | 1 | Low | DMTOH can be recovered and recycled to produce CDMT. mdpi.com |

Continuous-Flow Microreactor Applications

The principle of activating carboxylic acids with reagents like CDMT is highly compatible with modern synthesis technologies such as continuous-flow microreactors. google.comnih.gov Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved process control, and greater scalability. nih.govunimi.itmdpi.com

In the context of amide bond formation, a continuous-flow process involves pumping a stream containing the carboxylic acid, which is activated in situ or pre-activated, to react with a continuous stream of the amine component. google.com This setup allows for precise control over reaction parameters like residence time, temperature, and stoichiometry, which can be optimized to maximize yield and minimize side reactions. mit.eduresearchgate.net For instance, the formation of amide bonds from activated acids and amines has been successfully demonstrated in continuous-flow systems. google.comrsc.org

While many studies on flow chemistry for amide synthesis focus on different activation methods or direct thermal condensation, the use of an activating agent like CDMT fits perfectly within this paradigm. nih.govresearchgate.net The rapid and efficient nature of CDMT activation is well-suited for the short residence times typical of microreactor systems. researchgate.netresearchgate.net This integration allows for the safe and high-throughput synthesis of amides, which is particularly relevant in the pharmaceutical and fine chemical industries for producing complex molecules. google.comnih.govunimi.it

Future Directions in Cdmt Hydrochloride Research

Exploration of New Reaction Classes and Substrate Scope

A primary focus of future research is the expansion of the types of chemical reactions and the variety of molecules (substrates) that can be effectively utilized with CDMT. While traditionally used for standard amide and ester formation, its application is being broadened to include more complex and challenging chemical systems. orientjchem.orgresearchgate.net Researchers are actively investigating its efficacy with a wider array of functional groups and sterically demanding molecules.

Key research efforts are directed at widening the scope of CDMT-mediated dehydro-condensation reactions. Studies have successfully employed CDMT/tertiary amine systems with a diverse range of carboxylic acids—including aliphatic, aromatic, sterically hindered, and α,β-unsaturated variants—and various primary amines. mdpi.com This demonstrates the system's flexibility. Further exploration is underway to optimize conditions for substrates that are typically poor performers with other coupling agents, such as polysaccharides and sterically hindered amines. santiago-lab.com Another emerging area is the use of CDMT in multicomponent reactions and for the synthesis of complex heterocyclic structures like triazole linked glycopeptides. researchgate.net

Table 1: Expansion of Reaction Classes and Substrate Scope for CDMT

| Reaction Class | Substrate Type | Research Finding |

| Dehydro-condensation | Sterically hindered amines and acids | The CDMT/tertiary amine system shows high efficiency and versatility, often outperforming pre-formed reagents like DMTMM. mdpi.com |

| Dehydro-condensation | Polysaccharides (e.g., hyaluronic acid) | CDMT-derived reagents have shown preference over other coupling agents for complex biopolymers. santiago-lab.com |

| Peptide Coupling | Glycosyl amines and amino acid esters | CDMT smoothly mediates the coupling of Z-protected triazole acids to form triazole-linked glycopeptides in good yields. researchgate.netresearchgate.net |

| Polymer Chemistry | Monomers for cross-linking | CDMT acts as an effective cross-linking agent, enhancing the mechanical properties and durability of polymers. chemimpex.com |

| Synthesis of Intermediates | Tertiary amines | Reacts with various tertiary amines to generate 2-(4,6-dimethoxy-1,3,5-triazinyl)trialkylammonium salts in situ. chemicalbook.comsigmaaldrich.com |

Advancements in Asymmetric Synthesis and Stereoselective Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) during a chemical reaction is a critical challenge in modern synthesis, particularly for producing pharmaceuticals. Future research on CDMT is increasingly focused on its role in asymmetric synthesis, aiming to produce a single desired stereoisomer of a product.

A significant advancement involves the in-situ formation of chiral coupling reagents by combining CDMT with chiral tertiary amines like sparteine, strychnine, and brucine. luxembourg-bio.com This method allows for the "enantiodifferentiating coupling" of racemic mixtures of amino acids, where one enantiomer reacts preferentially, yielding optically enriched dipeptides and amides. luxembourg-bio.com The effectiveness of this chiral recognition is significant, with reported Kagan enantioselectivity parameters (s) ranging from 1.6 to as high as 195. luxembourg-bio.com Furthermore, protocols using CDMT have been optimized to minimize racemization—the loss of stereochemical purity—which can be a major issue with other coupling methods, especially when dealing with sensitive chiral amino acids. santiago-lab.comresearchgate.netluxembourg-bio.com Research is also extending into other stereoselective transformations, such as the synthesis of specific glycosidic bonds, where CDMT-derived donors are used to create 1,2-cis-glycosides with high selectivity. researchgate.net

Table 2: Examples of Stereoselective Transformations Involving CDMT

| Transformation | Method/Auxiliary | Substrate | Outcome |

| Enantiodifferentiating Coupling | CDMT + Chiral tertiary amines (strychnine, brucine, (-)-sparteine) | Racemic N-protected amino acids | Enantioselective formation of amides/dipeptides with high enantiomeric enrichment. luxembourg-bio.com |

| Peptide Coupling | One-pot, one-step CDMT/NMM procedure | Chiral amino acids (e.g., N-acetyl-l-leucine) | Effective coupling without significant loss of configuration (racemization). researchgate.netluxembourg-bio.com |

| Glycosylation | 4,6-Dimethoxy-1,3,5-triazin-2-yl glycoside donors (from CDMT) | Free saccharides (mono-, di-, and oligosaccharides) | Stereoselective formation of 1,2-cis-glycosides catalyzed by a metal catalyst. researchgate.net |

| Amide Bond Formation | CDMT-derived reagent (DMTMM) | Chiral reagents | Reduced epimerization compared to other coupling methods. santiago-lab.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The fields of organic synthesis and pharmaceutical manufacturing are undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. researchgate.netmdpi.com Flow chemistry offers superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.net A key future direction is the integration of robust reagents like CDMT into these automated and robotic flow platforms.

CDMT is an ideal candidate for flow synthesis due to its nature as a stable, crystalline solid that is readily soluble in common organic solvents. ontosight.aisantiago-lab.com Its use in efficient one-pot, one-step coupling procedures is highly compatible with the streamlined, multi-stage reaction sequences used in "telescoped" flow synthesis. luxembourg-bio.commdpi.com Automated platforms, often guided by machine learning algorithms, can rapidly optimize reaction conditions and even suggest synthesis routes. mit.eduosti.govnih.gov The future will see CDMT incorporated into these systems for the on-demand synthesis of pharmaceuticals and other fine chemicals, where digital recipes can be executed by reconfigurable robotic platforms to produce target molecules with minimal human intervention. mit.edunih.gov

Table 3: Synergy between Flow Chemistry and CDMT

| Flow/Automated Platform Feature | Relevance to CDMT Chemistry |

| Precise Control of Parameters | Allows for fine-tuning of temperature, pressure, and stoichiometry in CDMT-mediated couplings for optimal yield and purity. researchgate.net |

| Enhanced Safety | Minimizes handling of reagents and allows for safe execution of reactions, which is beneficial for large-scale processes using CDMT. researchgate.netnih.gov |

| Scalability | Flow processes using CDMT can be scaled linearly from lab-scale optimization to industrial production without extensive re-development. researchgate.net |

| Automated Optimization | Robotic platforms can rapidly screen different tertiary amines, solvents, and substrates with CDMT to find optimal conditions. osti.gov |

| Computer-Aided Synthesis | Synthesis planning tools can design routes incorporating CDMT as a key coupling step, with recipes executed automatically by the flow system. mit.edu |

Deeper Computational Elucidation of Reaction Mechanisms

While the general mechanism for CDMT-mediated amide bond formation is understood to proceed through an activated triazinyl ester intermediate, a deeper, quantitative understanding of the reaction pathway remains a key research goal. mdpi.com The use of computational chemistry, particularly methods like Density Functional Theory (DFT), is becoming indispensable for elucidating complex reaction mechanisms. acs.orgnih.govrsc.org

Future research will apply these computational tools to answer fundamental questions about CDMT's reactivity. For instance, detailed modeling can clarify the precise mechanism and energetics of the in-situ formation of the active coupling agent from CDMT and a tertiary amine, comparing it to the pathway using a pre-formed salt like DMTMM. mdpi.com Computational studies can also predict the reactivity of CDMT with new, untested substrates, guiding experimental design and accelerating the discovery of new applications. universityofgalway.ie Furthermore, modeling the transition states in asymmetric transformations can provide profound insight into the origins of stereoselectivity, helping chemists design more effective chiral auxiliaries for use with CDMT. rsc.org

Table 4: Application of Computational Methods to CDMT Research

| Computational Method | Research Question for CDMT | Potential Insight |

| Density Functional Theory (DFT) | What is the detailed reaction pathway and energy profile for CDMT activation and coupling? | Clarify the intermediates and transition states; resolve differences between in-situ vs. pre-formed reagent systems. mdpi.comnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | How do chiral auxiliaries interact with the CDMT-activated substrate to induce stereoselectivity? | Visualize and quantify the non-covalent interactions responsible for enantiomeric discrimination. rsc.org |

| Ab Initio Molecular Dynamics | How does the solvent environment influence reaction rates and selectivity? | Reveal the explicit role of solvent molecules in stabilizing intermediates and transition states. |

| Machine Learning / AI | Can we predict the success of a CDMT coupling reaction for a novel substrate? | Develop predictive models based on existing reaction data to accelerate the expansion of substrate scope. caltech.edu |

Application in the Synthesis of Advanced Research Materials

Beyond its role in synthesizing small molecules, a significant future direction for CDMT is its application in materials science. Its ability to form robust covalent bonds and act as a cross-linking agent opens up possibilities for creating novel polymers and functional materials with tailored properties. chemimpex.comontosight.ai

CDMT is already utilized in polymer chemistry as a cross-linking agent to enhance the mechanical properties and durability of plastics. chemimpex.com Future work will likely expand on this, using CDMT to construct more complex macromolecular architectures such as dendrimers, hyperbranched polymers, or polymer networks with precisely defined characteristics. Its efficiency in forming amide bonds makes it suitable for creating materials analogous to high-performance polyamides. Furthermore, the versatility of the triazine core allows for the introduction of various functionalities, enabling the synthesis of advanced materials for applications in electronics, separation membranes, or as scaffolds in biomedicine. As materials discovery becomes increasingly driven by automated and combinatorial synthesis, robust and versatile building-block reactions like those mediated by CDMT will become essential tools. caltech.eduutwente.nl

Table 5: Potential of CDMT in Advanced Materials Synthesis

| Advanced Material Type | Potential Role of CDMT | Example Application |

| Cross-linked Polymers | Covalently linking polymer chains to form a robust 3D network. | Creating durable plastics, hydrogels, or resins with improved thermal and mechanical stability. chemimpex.com |

| Functional Polymers | Attaching specific functional molecules to a polymer backbone via amide or ester linkages. | Developing materials for chemical sensing, catalysis, or drug delivery. |

| Dendrimers/Hyperbranched Polymers | Step-wise, controlled synthesis of highly branched, tree-like macromolecules. | Applications in drug delivery, nanoscale catalysis, and light-harvesting systems. |

| Surface Modification | Grafting molecules onto the surface of a substrate (e.g., silica, metal oxides). | Creating biocompatible coatings for medical implants or functionalized surfaces for chromatography. |

| Metal-Organic Frameworks (MOFs) | Synthesizing organic linker molecules with specific geometries and functionalities. | Building porous materials for gas storage, separation, and catalysis. |

常见问题

Q. Q. How should researchers structure a manuscript to highlight Cdmt hydrochloride’s mechanistic novelty while adhering to journal guidelines like Journal of Materials Chemistry A?

- Methodological Answer :

- Abstract : Emphasize the gap in hydrochloride stabilization techniques and your solution (e.g., “novel co-crystal formulation reduces hygroscopicity by 70%”).

- Introduction : Contextualize within metal-organic framework (MOF) drug delivery systems, citing >10 recent papers (2018–2025).

- Data Presentation : Use heatmaps for toxicity profiles and 3D surface plots for release kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings